2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide inhibits the activity of BMI-1 by binding to its WD repeat domain. This binding disrupts the interaction between BMI-1 and its partner proteins, leading to the inhibition of BMI-1 activity. This, in turn, leads to the reduction of self-renewal and tumorigenicity of cancer stem cells.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of BMI-1 and its downstream targets, leading to the inhibition of cancer stem cell self-renewal and tumorigenicity. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide is its specificity for BMI-1, which reduces the potential for off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, this compound has poor pharmacokinetic properties, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the investigation of the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to determine the potential of this compound in the treatment of specific types of cancer and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-isopropylthiazole with piperidine to form 2-isopropyl-4-piperidinylthiazole. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form this compound, the final product.
Applications De Recherche Scientifique
2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. This compound has been found to reduce the self-renewal and tumorigenicity of cancer stem cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11(2)15-20-13(10-23-15)14(22)19-12-5-3-8-21(9-12)16-17-6-4-7-18-16/h4,6-7,10-12H,3,5,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGECYRXERIEFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.